An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the strategic inclusion of an amino group and a benzonitrile moiety suggests a potential for diverse biological activities.[1] This document details the structural features, predicted and experimentally analogous physicochemical properties, and provides detailed, field-proven methodologies for their empirical determination. The causality behind experimental choices is explained to empower researchers in their own investigations of this and similar molecules.
Introduction and Molecular Overview
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (CAS No: 1400644-75-8) is a small molecule featuring a pyrazole ring substituted with an amino group at the 3-position and a 4-cyanophenyl group at the 4-position.[2] The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in drug design. The amino group introduces a basic center and a potential site for further functionalization, while the benzonitrile group provides a rigid, aromatic system that can engage in various intermolecular interactions, including pi-stacking and dipole-dipole interactions.
Chemical Structure and Identification
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IUPAC Name: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile
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CAS Number: 1400644-75-8[2]
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Molecular Formula: C₁₀H₈N₄
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Molecular Weight: 184.20 g/mol
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 1.3 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 1 | PubChem |
The predicted XlogP of 1.3 suggests that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has a balanced lipophilicity, a favorable characteristic for oral bioavailability. The TPSA, a descriptor for the surface area of polar atoms, indicates that the molecule may have good cell permeability.
Melting Point
The melting point is a critical indicator of a compound's purity and is essential for many aspects of drug development, including formulation and stability studies. While no experimental melting point for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been reported, analogous aminopyrazole derivatives often exhibit melting points in the range of 150-250 °C. The exact melting point will be influenced by the crystalline lattice energy and intermolecular forces.
Solubility
Solubility is a key determinant of a drug's bioavailability. Based on its structure, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is expected to be sparingly soluble in water and more soluble in polar organic solvents.
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Aqueous Solubility: The presence of both polar (amino, pyrazole nitrogens, nitrile) and non-polar (benzene ring) functionalities suggests limited aqueous solubility. The amino group's basicity will lead to pH-dependent solubility, with higher solubility in acidic conditions due to the formation of a more soluble salt.
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Organic Solvent Solubility: The compound is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane and toluene is expected to be low.
Acid-Base Properties (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
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Basic pKa: The primary amino group at the 3-position of the pyrazole ring is the most basic site. The pKa of this group is expected to be in the range of 3-5, typical for an amino group on an aromatic-like heterocyclic ring.
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Acidic pKa: The N-H proton of the pyrazole ring is weakly acidic, with a pKa likely greater than 14, and thus will not be significantly deprotonated under physiological conditions.
Experimental Protocols for Physicochemical Characterization
To provide a practical framework for researchers, this section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.
Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
Methodology:
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Sample Preparation: Finely powder a small amount of the crystalline compound.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.
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Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.
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Replicate: Repeat the measurement at least twice to ensure reproducibility.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid sample.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]
Methodology:
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System Preparation: To a series of vials, add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Addition of Compound: Add an excess amount of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile to each vial to ensure that a saturated solution is formed and solid material remains.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
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Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
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Separation of Solid: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is the determined concentration of the compound in the saturated solution.
Diagram of Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of a compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR (Proton NMR):
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Aromatic Protons: The protons on the benzonitrile ring will appear as a complex multiplet or two doublets in the aromatic region (typically δ 7.0-8.0 ppm).
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Pyrazole Proton: The C-H proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.
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Amino Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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Pyrazole NH Proton: The N-H proton of the pyrazole ring will also appear as a broad singlet at a downfield chemical shift.
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¹³C NMR (Carbon-13 NMR):
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Aromatic and Pyrazole Carbons: The carbon atoms of the benzonitrile and pyrazole rings will show distinct signals in the downfield region (typically δ 100-150 ppm).
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Nitrile Carbon: The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.
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NMR Sample Preparation Protocol:
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Sample Weighing: Accurately weigh 5-10 mg of the compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of labile protons.
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Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
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N-H Stretching: The amino and pyrazole N-H groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group may show two distinct bands (symmetric and asymmetric stretching).
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C≡N Stretching: The nitrile group will exhibit a sharp, intense absorption band in the range of 2220-2260 cm⁻¹.[6]
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C=N and C=C Stretching: The stretching vibrations of the pyrazole and benzene rings will appear in the region of 1400-1650 cm⁻¹.
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Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.
FTIR Sample Preparation Protocol (ATR):
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Crystal Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
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Background Scan: Collect a background spectrum.
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Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Collect the FTIR spectrum of the sample.
Synthesis and Purification
While various methods exist for the synthesis of substituted pyrazoles, a common and effective approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a plausible synthetic route would involve the reaction of (4-cyanophenyl)malononitrile with hydrazine.
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a molecule with significant potential in drug discovery. While experimental data for this specific compound is limited, this guide offers robust predictions based on analogous structures and comprehensive, field-tested protocols for its empirical characterization. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics are designed to be directly applicable in a research setting, empowering scientists to further investigate this promising compound. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing novel therapeutic agents.
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